molecular formula C18H14ClN3OS B2591686 (2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 478041-30-4

(2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2591686
CAS No.: 478041-30-4
M. Wt: 355.84
InChI Key: HFRJMQUAUHIVMB-CSKARUKUSA-N
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Description

(2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a thiazole ring, and an enone group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the enone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-2-methylprop-2-enoic acid
  • (2E)-3-(4-chlorophenyl)-2-methylprop-2-enal

Uniqueness

Compared to similar compounds, (2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one stands out due to its combination of aromatic, thiazole, and enone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one, also known by its CAS number 478041-30-4, belongs to a class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClN3OS. Its structure features a thiazole ring, a pyridine moiety, and a 4-chlorophenyl group. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Huh7 (liver cancer), Caco2 (colorectal cancer), MDA-MB 231 (breast cancer), and HCT116 (colon cancer).
  • Results : The compound showed IC50 values lower than 10 μM in several cell lines, indicating potent antiproliferative activity. Specifically, it inhibited cell growth significantly in the Caco2 and HCT116 lines with IC50 values of approximately 8 μM and 6 μM respectively .
Cell Line IC50 (μM)
Huh7<10
Caco28
MDA-MB 231<10
HCT1166

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases that are crucial for cancer cell proliferation. In vitro studies have indicated that it acts as an inhibitor for several protein kinases involved in cell cycle regulation and apoptosis.

  • Key Kinases Targeted : DYRK1A (dual specificity tyrosine phosphorylation regulated kinase), CK1 (casein kinase 1), CDK5/p25 (cyclin-dependent kinase).
  • Inhibition Potency : The compound displayed significant inhibition against DYRK1A with IC50 values in the nanomolar range, suggesting a strong potential for therapeutic application in cancers associated with dysregulated kinase activity .

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to modulate inflammatory responses:

  • Inflammatory Models : In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced pro-inflammatory cytokine production.
  • Mechanism : This effect is likely mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to the compound under discussion:

  • Study on DYRK1A Inhibition : A study reported that thiazole derivatives could effectively inhibit DYRK1A, leading to reduced proliferation in neuroblastoma cells. The findings suggest that targeting this kinase could be a viable strategy for treating neurodegenerative diseases as well as certain cancers .
  • Anti-inflammatory Effects : Another study focused on thiazole derivatives exhibiting anti-inflammatory activities in animal models of arthritis. The compounds were shown to significantly reduce joint swelling and inflammatory markers .

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-12-17(24-18(22-12)13-3-2-9-20-11-13)16(23)8-10-21-15-6-4-14(19)5-7-15/h2-11,21H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRJMQUAUHIVMB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)/C=C/NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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